1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUNUXGZOJCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 3-methylphenylhydrazine with a suitable sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Synthesis of 1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with sulfonyl chlorides. A common method includes dissolving 3-methyl-1H-pyrazole in dichloromethane and slowly adding chlorosulfonic acid under a nitrogen atmosphere. The mixture is then stirred at elevated temperatures, followed by purification steps such as extraction and chromatography to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors, such as topoisomerase II and various kinases, which are crucial for cancer cell proliferation. Studies have shown promising results in inhibiting cancer cell growth, making it a potential candidate for further development in cancer therapeutics.
Antileishmanial Activity
Recent studies have identified pyrazole derivatives, including this compound, as having antileishmanial properties. In vitro evaluations demonstrated that certain derivatives displayed activity against Leishmania infantum and Leishmania amazonensis, suggesting their potential use in treating leishmaniasis. For instance, specific derivatives exhibited IC50 values comparable to those of established treatments like pentamidine but with lower cytotoxicity .
Case Studies and Experimental Findings
Pharmacological Profile and Mechanism of Action
The pharmacological profile of this compound is influenced by its sulfonamide group, which enhances its biological activity. The compound's mechanism typically involves:
- Enzyme Inhibition : Targeting specific enzymes such as kinases and topoisomerases.
- Cell Signaling Interference : Disruption of signaling pathways essential for cell survival and proliferation.
These mechanisms contribute to its effectiveness in both anticancer and antiparasitic applications.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-(3-methylphenyl)-1H-pyrazole-4-sulfonamide with key analogues:
Key Structural and Functional Differences
- Substituent Effects: Electron-Donating vs. In contrast, the trifluoromethyl group in ’s compound is electron-withdrawing, improving resistance to oxidative metabolism but reducing solubility . Halogenated Analogues: The 4-fluorophenyl derivative () introduces electronegativity, which may enhance binding to polar enzyme active sites compared to the methyl group .
- Synthetic Accessibility: Microwave-assisted synthesis () is noted for pyrazole-carbaldehydes, suggesting efficient routes for analogues with aldehyde intermediates. The target compound’s discontinued status () may reflect synthetic hurdles, such as low yields or purification challenges . Suzuki coupling is employed in for boronic acid intermediates, a method applicable to aryl-substituted pyrazoles .
Biological Relevance :
- Bromine and tert-butyl groups in ’s optimized pyrazole-3-amines demonstrate improved bioactivity, hinting that bulkier substituents might enhance target affinity. The target compound’s methyl group may offer a balance between activity and toxicity .
- Sulfonamide positioning: The 4-sulfonamide group in all compared compounds is critical for hydrogen bonding, as seen in enzyme inhibitor studies .
Biological Activity
1-(3-Methylphenyl)-1H-pyrazole-4-sulfonamide is a compound within the pyrazole class, noted for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylphenyl hydrazine with appropriate sulfonyl chlorides under controlled conditions. This method allows for the introduction of the sulfonamide group, which is crucial for the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds featuring the pyrazole structure can inhibit cell proliferation in various cancer cell lines such as breast (MDA-MB-231), lung (A549), and colon cancers (HCT-116) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Induction of apoptosis |
| 7d (similar structure) | MDA-MB-231 | 10.0 | Caspase-3 activation |
| 11 (diphenyl derivative) | SW-620 | TBD | Apoptosis and necrosis |
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives exhibit significant anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The sulfonamide group enhances these effects by improving solubility and bioavailability .
Table 2: Anti-inflammatory Activity
| Compound | Model | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | RAW264.7 cells | TBD | Inhibition of TNF-alpha production |
| Diclofenac | Standard Control | 54.65 | COX inhibition |
The biological activity of this compound is largely attributed to its ability to modulate specific molecular targets involved in cancer progression and inflammation. The compound may induce apoptosis through the mitochondrial pathway, leading to increased caspase activity and cell cycle arrest . Additionally, its interaction with cyclooxygenase enzymes contributes to its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in MDA-MB-231 xenograft models.
- Inflammatory Disorders : Another investigation showed that treatment with pyrazole sulfonamides reduced symptoms in animal models of rheumatoid arthritis by decreasing inflammatory markers.
Q & A
Q. How are contradictions between computational predictions and experimental bioactivity data reconciled?
- Case Study : Predicted high binding affinity (docking score <−9 kcal/mol) but low in vitro activity may stem from solvation effects.
- Mitigation :
MD simulations with explicit solvent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
